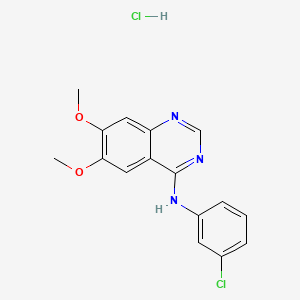

AG-1478 hydrochloride

Description

Propriétés

IUPAC Name |

N-(3-chlorophenyl)-6,7-dimethoxyquinazolin-4-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14ClN3O2.ClH/c1-21-14-7-12-13(8-15(14)22-2)18-9-19-16(12)20-11-5-3-4-10(17)6-11;/h3-9H,1-2H3,(H,18,19,20);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDJDYIUSDDVWKB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC(=CC=C3)Cl)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15Cl2N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

170449-18-0 (Parent), 170449-18-0 (mono-hydrochloride), 153436-53-4 (Parent) | |

| Record name | Tyrphostin AG 1478 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0170449180 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID4057891 | |

| Record name | Tyrphostin hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4057891 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

352.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

170449-18-0, 153436-53-4 | |

| Record name | 6,7-Dimethoxy-4-[N-(3-chlorophenyl)amino]quinazoline hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=170449-18-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tyrphostin AG 1478 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0170449180 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tyrphostin hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4057891 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | AG-1478 HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QP952C4RUW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

AG-1478 Hydrochloride: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

AG-1478 hydrochloride, a member of the tyrphostin family of protein kinase inhibitors, is a potent and selective antagonist of the Epidermal Growth Factor Receptor (EGFR). This technical guide provides an in-depth analysis of the core mechanism of action of AG-1478, detailing its molecular interactions, downstream signaling consequences, and cellular effects. Quantitative data from key studies are summarized, and detailed experimental protocols for the characterization of this and similar inhibitors are provided. Visualizations of the primary signaling pathway and experimental workflows are included to facilitate a comprehensive understanding of its biochemical and cellular activity.

Core Mechanism of Action: Selective EGFR Tyrosine Kinase Inhibition

AG-1478 is a small molecule inhibitor that specifically targets the intracellular tyrosine kinase domain of the Epidermal Growth Factor Receptor (EGFR), also known as ErbB1 or HER1.[1] Its primary mechanism involves the competitive inhibition of adenosine (B11128) triphosphate (ATP) binding to the kinase domain, which is essential for the autophosphorylation of the receptor upon ligand binding.[2][3] This blockade of autophosphorylation prevents the recruitment and activation of downstream signaling proteins, thereby abrogating EGFR-mediated cellular processes.[4][5]

The high potency and selectivity of AG-1478 for EGFR are critical aspects of its activity. In cell-free assays, AG-1478 exhibits an IC50 value of 3 nM for EGFR.[1][6] This potency is significantly higher than its activity against other related kinases such as HER2/neu (ErbB2) and Platelet-Derived Growth Factor Receptor (PDGFR), for which the IC50 values are greater than 100 µM.[1] This selectivity minimizes off-target effects, making it a valuable tool for studying EGFR-specific signaling.

Interestingly, AG-1478 has shown preferential inhibition of certain mutated forms of EGFR. It is significantly more potent in inhibiting glioma cells expressing a truncated, constitutively active form of the EGFR (ΔEGFR or EGFRvIII) compared to cells expressing the wild-type receptor.[7][8] This suggests a potential therapeutic advantage in cancers harboring this specific mutation.

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the inhibitory activity of AG-1478 from various studies.

Table 1: In Vitro Inhibitory Potency of AG-1478

| Target | Assay Type | IC50 Value | Reference |

| EGFR | Cell-free kinase assay | 3 nM | [1][6] |

| HER2/neu (ErbB2) | Cell-free kinase assay | > 100 µM | [1] |

| PDGFR | Cell-free kinase assay | > 100 µM | [1] |

| Trk | Cell-free kinase assay | No significant activity | [1] |

| Bcr-Abl | Cell-free kinase assay | No significant activity | [1] |

| InsR | Cell-free kinase assay | No significant activity | [1] |

| EGF-stimulated Erk1/2 phosphorylation | Ovarian cancer cell line (Ishikawa) | 10 µM | [9] |

| NCI-H2170 NSCLC cell proliferation | In vitro | 1 µM |

Table 2: Cellular IC50 Values of AG-1478 in Different Cell Lines

| Cell Line | EGFR Status | IC50 (Growth Inhibition) | Reference |

| U87MG.ΔEGFR (glioma) | Truncated (constitutively active) | 8.7 µM | [1] |

| U87MG (glioma) | Endogenous wild-type | 34.6 µM | [1] |

| U87MG.wtEGFR (glioma) | Overexpressed wild-type | 48.4 µM | [1] |

| BaF/ERX | EGF-induced mitogenesis | 0.07 µM | [1] |

| LIM1215 | EGF-induced mitogenesis | 0.2 µM | [1] |

Impact on Downstream Signaling Pathways

By inhibiting EGFR autophosphorylation, AG-1478 effectively blocks the initiation of multiple downstream signaling cascades that are crucial for cell proliferation, survival, and invasion. The two primary pathways affected are the Ras/Raf/MEK/ERK (MAPK) pathway and the PI3K/Akt pathway.

-

MAPK Pathway: Inhibition of EGFR by AG-1478 leads to a dose-dependent decrease in the phosphorylation of ERK1/2 (extracellular signal-regulated kinases 1 and 2), key components of the MAPK pathway.[4][10] This pathway is central to regulating cell proliferation and differentiation.

-

PI3K/Akt Pathway: AG-1478 also suppresses the phosphorylation of Akt (also known as protein kinase B), a critical node in the PI3K/Akt pathway.[4][10] This pathway is a major regulator of cell survival, growth, and apoptosis.

The inhibition of these pathways culminates in several observable cellular effects:

-

Inhibition of Cell Proliferation: AG-1478 has been shown to inhibit the proliferation of various cancer cell lines in a dose-dependent manner, including breast cancer, nasopharyngeal carcinoma, and glioma cells.[4][7][10]

-

Induction of Apoptosis: By blocking the pro-survival signals from the PI3K/Akt pathway, AG-1478 can induce programmed cell death, or apoptosis, in cancer cells.[10]

-

Cell Cycle Arrest: Treatment with AG-1478 can lead to cell cycle arrest, primarily in the G1 phase.[4] This is often associated with the upregulation of cell cycle inhibitors like p27.[4][11]

-

Inhibition of Invasion and Metastasis: AG-1478 can down-regulate the expression of matrix metalloproteinase-9 (MMP-9), an enzyme involved in the degradation of the extracellular matrix, thereby inhibiting cancer cell invasion.[10]

Caption: AG-1478 inhibits EGFR signaling by blocking ATP binding.

Experimental Protocols

The following are generalized protocols for key experiments used to characterize the mechanism of action of EGFR inhibitors like AG-1478.

EGFR Kinase Assay (Biochemical)

This assay directly measures the inhibitory effect of AG-1478 on the enzymatic activity of purified EGFR.

Materials:

-

Purified recombinant EGFR kinase domain

-

Biotinylated peptide substrate (e.g., poly-Glu-Tyr)

-

ATP

-

This compound

-

Kinase reaction buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl2, 0.1mg/ml BSA)

-

DMSO (for dissolving AG-1478)

-

384-well plates

-

Detection reagents (e.g., ADP-Glo™ Kinase Assay kit)

Procedure:

-

Prepare serial dilutions of AG-1478 in DMSO and then in kinase buffer.

-

Add the diluted AG-1478 or vehicle control (DMSO) to the wells of a 384-well plate.

-

Add the purified EGFR enzyme to each well and incubate for a short period (e.g., 15 minutes) at room temperature to allow for inhibitor binding.

-

Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.

-

Incubate the reaction for a defined period (e.g., 60 minutes) at room temperature.

-

Stop the reaction and measure the amount of product (phosphorylated substrate or ADP) formed using a suitable detection method, such as a luminescence-based assay like ADP-Glo™.[12][13]

-

Calculate the percentage of inhibition for each AG-1478 concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.

Caption: Workflow for a typical in vitro EGFR kinase assay.

Cell Proliferation Assay (Cell-Based)

This assay assesses the effect of AG-1478 on the growth of cancer cells. The MTT assay is a common colorimetric method.

Materials:

-

Cancer cell line of interest (e.g., A549, MCF-7)

-

Complete cell culture medium

-

This compound

-

DMSO

-

96-well plates

-

MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

-

Solubilization solution (e.g., DMSO or acidic isopropanol)

-

Microplate reader

Procedure:

-

Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Prepare serial dilutions of AG-1478 in the cell culture medium.

-

Remove the old medium from the cells and replace it with the medium containing various concentrations of AG-1478 or vehicle control.

-

Incubate the plates for a specified period (e.g., 48-72 hours) at 37°C in a CO2 incubator.

-

Add MTT reagent to each well and incubate for 2-4 hours. Live cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan (B1609692) crystals.

-

Add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell growth inhibition relative to the vehicle-treated cells and determine the GI50 (concentration for 50% growth inhibition).[14]

Western Blotting for Phospho-Protein Analysis

This technique is used to detect the phosphorylation status of EGFR and its downstream targets like Akt and ERK.

Materials:

-

Cancer cell line

-

Complete cell culture medium

-

This compound

-

Lysis buffer with protease and phosphatase inhibitors

-

Protein quantification assay kit (e.g., BCA)

-

SDS-PAGE gels and electrophoresis apparatus

-

Transfer apparatus and membranes (e.g., PVDF)

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (specific for phospho-EGFR, total EGFR, phospho-Akt, total Akt, phospho-ERK, total ERK)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Culture the cells and treat them with various concentrations of AG-1478 for a specified time. A positive control with EGF stimulation is often included.

-

Lyse the cells and collect the protein extracts.

-

Quantify the protein concentration in each lysate.

-

Separate the proteins by size using SDS-PAGE.

-

Transfer the separated proteins to a membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with a specific primary antibody overnight at 4°C.

-

Wash the membrane and incubate with an HRP-conjugated secondary antibody.

-

Wash the membrane again and apply a chemiluminescent substrate.

-

Capture the signal using an imaging system to visualize the protein bands. The intensity of the bands corresponding to the phosphorylated proteins will indicate the effect of AG-1478.[4][10]

Conclusion

This compound is a well-characterized, potent, and selective inhibitor of the EGFR tyrosine kinase. Its mechanism of action, centered on the blockade of ATP binding and subsequent inhibition of downstream signaling pathways, has been extensively validated through a variety of biochemical and cell-based assays. This has led to a clear understanding of its anti-proliferative, pro-apoptotic, and anti-invasive effects on cancer cells. The detailed protocols and data presented in this guide provide a solid foundation for researchers utilizing AG-1478 as a tool to investigate EGFR biology and for those involved in the development of novel EGFR-targeted therapies.

References

- 1. selleckchem.com [selleckchem.com]

- 2. benchchem.com [benchchem.com]

- 3. mdpi.com [mdpi.com]

- 4. EGFR tyrosine kinase inhibitor AG1478 inhibits cell proliferation and arrests cell cycle in nasopharyngeal carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. medchemexpress.com [medchemexpress.com]

- 7. aacrjournals.org [aacrjournals.org]

- 8. Tyrphostin AG 1478 preferentially inhibits human glioma cells expressing truncated rather than wild-type epidermal growth factor receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. apexbt.com [apexbt.com]

- 10. Tyrphostin AG1478 suppresses proliferation and invasion of human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. benchchem.com [benchchem.com]

- 13. promega.com [promega.com]

- 14. spandidos-publications.com [spandidos-publications.com]

AG-1478 Hydrochloride: A Technical Guide to a Selective EGFR Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

AG-1478, also known as Tyrphostin AG-1478, is a potent and highly selective, cell-permeable inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[1] As a member of the quinazoline (B50416) class of compounds, it functions as an ATP-competitive inhibitor, effectively blocking EGFR autophosphorylation and subsequent downstream signaling cascades.[1] Its high specificity for EGFR over other receptor tyrosine kinases, such as HER2/ErbB2 and PDGFR, has established AG-1478 as an invaluable tool in cancer research for elucidating the roles of EGFR-mediated pathways in cell proliferation, survival, and differentiation.[2] This document provides a comprehensive technical overview of AG-1478 hydrochloride, including its mechanism of action, biochemical and cellular activity, relevant experimental protocols, and preclinical data.

Chemical and Physical Properties

This compound is a synthetic organic compound with well-defined chemical and physical characteristics crucial for its application in experimental settings.

| Property | Value | Reference |

| Chemical Name | N-(3-Chlorophenyl)-6,7-dimethoxy-4-quinazolinanine hydrochloride | [2] |

| Alternative Names | Tyrphostin AG 1478, NSC 693255 | [2][3] |

| Molecular Formula | C₁₆H₁₄ClN₃O₂·HCl | [2] |

| Molecular Weight | 352.22 g/mol | [2] |

| CAS Number | 170449-18-0 | [2] |

| Purity | ≥98% (by HPLC) | [2] |

| Appearance | Pale yellow or white to off-white solid powder | [1][4] |

| Solubility | Soluble in DMSO (up to 10 mM with gentle warming), Ethanol (13 mg/mL) | [2][5] |

| Storage | Desiccate at -20°C | [2] |

Mechanism of Action

AG-1478 exerts its inhibitory effect by competing with ATP for the binding site within the catalytic domain of the EGFR tyrosine kinase.[1] Upon binding of a ligand such as EGF, EGFR undergoes dimerization, which activates its intracellular kinase domain, leading to the autophosphorylation of specific tyrosine residues. This phosphorylation creates docking sites for adaptor proteins that initiate downstream signaling. AG-1478 blocks this initial autophosphorylation step, thereby preventing the activation of critical cell signaling pathways that drive proliferation and survival.[6] Its selectivity is a key feature; it is a highly potent inhibitor of EGFR while showing almost no activity against other kinases like HER2-Neu, PDGFR, Trk, and Bcr-Abl.[5][7]

Quantitative Data: In Vitro Activity

The potency and selectivity of AG-1478 have been quantified across numerous biochemical and cell-based assays.

| Target / Cell Line | Assay Type | IC₅₀ Value | Reference |

| EGFR (cell-free) | Kinase Assay | 3 nM | [2][7] |

| ErbB2 (HER2-neu) | Kinase Assay | > 100 µM | [2][7] |

| PDGFR | Kinase Assay | > 100 µM | [2][7] |

| U87MG.ΔEGFR (glioma) | Growth Inhibition | 8.7 µM | [7] |

| U87MG (endogenous wtEGFR) | Growth Inhibition | 34.6 µM | [7] |

| U87MG.wtEGFR (overexpressed) | Growth Inhibition | 48.4 µM | [7] |

| NCI-H2170 (NSCLC) | Cell Proliferation | 1 µM | [2] |

| BaF/ERX | Mitogenesis Inhibition | 0.07 µM | [7] |

| LIM1215 | Mitogenesis Inhibition | 0.2 µM | [7] |

| MCF-7 (Breast Cancer) | Proliferation Inhibition (40 µM) | ~51% inhibition | [8] |

| MDA-MB-231 (Breast Cancer) | Proliferation Inhibition (40 µM) | ~58% inhibition | [8] |

Note: AG-1478 preferentially inhibits cells expressing a truncated, constitutively active form of EGFR (ΔEGFR) compared to wild-type (wtEGFR).[7]

Inhibition of Downstream Signaling Pathways

By blocking EGFR autophosphorylation, AG-1478 effectively prevents the recruitment and activation of downstream signaling molecules. The two primary pathways affected are the RAS/RAF/MEK/ERK (MAPK) pathway, which is crucial for cell proliferation, and the PI3K/AKT/mTOR pathway, a major regulator of cell survival and anti-apoptosis.[9][10] Studies have confirmed that treatment with AG-1478 inhibits the activation of both MAPK and Akt in various cell lines, leading to cell cycle arrest, typically at the G1 phase.[6]

Experimental Protocols

In Vitro EGFR Kinase Assay (TR-FRET)

This protocol outlines a method to determine the biochemical potency (IC₅₀) of AG-1478 against the purified EGFR kinase domain using Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).

-

Reagent Preparation :

-

Kinase Buffer : 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20.[11]

-

Enzyme : Dilute recombinant human EGFR kinase to the desired final concentration (e.g., 1-5 nM) in Kinase Buffer.

-

Substrate/ATP Mix : Prepare a solution in Kinase Buffer containing a biotinylated peptide substrate (e.g., Poly-GT) and ATP at its Km value.

-

AG-1478 : Prepare a 10-point serial dilution series in 100% DMSO, followed by a further dilution in Kinase Buffer.

-

Stop/Detection Mix : Kinase Buffer containing EDTA (to stop the reaction), a Europium-labeled anti-phosphotyrosine antibody, and Streptavidin-Allophycocyanin (SA-APC).[11]

-

-

Assay Procedure (384-well plate) :

-

Add 2.5 µL of the AG-1478 dilution to the assay wells.

-

Add 2.5 µL of the diluted EGFR enzyme solution and incubate for 15 minutes at room temperature.[11]

-

Initiate the kinase reaction by adding 5 µL of the Substrate/ATP mix. Incubate for 60 minutes at room temperature.

-

Stop the reaction by adding 5 µL of the Stop/Detection Mix.[11]

-

Incubate for 60 minutes at room temperature, protected from light.

-

-

Data Acquisition :

-

Read the plate on a TR-FRET-compatible reader, exciting at ~320 nm and measuring emissions at 620 nm (Europium) and 665 nm (APC).[11] The ratio of 665/620 nm is proportional to the extent of substrate phosphorylation.

-

Cell Viability Assay (Alamar Blue Method)

This protocol measures the effect of AG-1478 on the proliferation and viability of cancer cell lines.

-

Cell Plating : Seed cells (e.g., U87MG, A549) in a 96-well plate at a predetermined density (e.g., 3,000-5,000 cells/well) and allow them to attach overnight.[11]

-

Compound Treatment :

-

Prepare serial dilutions of AG-1478 in the appropriate cell culture medium.

-

Replace the existing medium with 100 µL of the medium containing the various concentrations of AG-1478. Include a vehicle control (e.g., 0.1% DMSO).

-

-

Incubation : Incubate the plates for 72 hours at 37°C in a 5% CO₂ incubator.[7][11]

-

Viability Assessment :

-

Add 10-20 µL of Alamar Blue (resazurin) reagent to each well.[7]

-

Incubate for 2-4 hours, or until a color change is observed in the control wells.

-

-

Data Acquisition :

-

Measure the absorbance or fluorescence on a microplate reader according to the manufacturer's instructions.

-

Calculate the percentage of growth inhibition relative to the vehicle-treated control cells.

-

In Vivo Xenograft Efficacy Study

This protocol provides a general framework for evaluating the anti-tumor activity of AG-1478 in an animal model.

-

Model System : Use immunocompromised mice (e.g., nu/nu or SCID) for the study.

-

Tumor Implantation : Subcutaneously implant human tumor cells (e.g., A431, U87MG.ΔEGFR) into the flank of each mouse.[7][12]

-

Tumor Growth and Randomization : Monitor tumor growth. When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups with similar average tumor volumes.[13]

-

Drug Formulation and Administration :

-

Monitoring and Endpoints :

-

Measure tumor volumes with calipers and record mouse body weights 2-3 times per week as an indicator of toxicity.[13]

-

The study endpoint may be a specific time point or when tumors in the control group reach a predetermined maximum size.

-

-

Pharmacodynamic Analysis : At the end of the study, tumors can be excised to analyze the inhibition of EGFR phosphorylation via Western blot or immunohistochemistry.[12]

In Vivo Data and Preclinical Insights

Preclinical studies in animal models have demonstrated the in vivo efficacy of AG-1478. Administration of the compound effectively blocks EGFR phosphorylation at the tumor site and inhibits the growth of xenografts that overexpress wild-type EGFR (A431) or the de2-7 EGFR variant (glioma).[7] Pharmacokinetic evaluations in mice and rats showed that AG-1478 has a plasma half-life of approximately 30-48 minutes, indicating that sustained delivery may be necessary for prolonged inhibition.[12] Furthermore, AG-1478 has shown synergistic anti-tumor activity when combined with cytotoxic drugs or with the anti-EGFR antibody, mAb 806.[7][15]

Workflow for EGFR Inhibitor Evaluation

The evaluation of a selective EGFR inhibitor like AG-1478 follows a logical progression from initial biochemical characterization to preclinical in vivo testing.

Conclusion

This compound is a cornerstone research tool for investigating EGFR biology. Its high potency and selectivity for EGFR over other kinases allow for precise interrogation of EGFR-dependent signaling pathways. The comprehensive data on its in vitro and in vivo activity, combined with established experimental protocols, provide a solid foundation for its use in basic research and as a benchmark compound in the early stages of drug discovery for targeted cancer therapies.

References

- 1. AG 1478 [sigmaaldrich.com]

- 2. rndsystems.com [rndsystems.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. AG-1478 - LKT Labs [lktlabs.com]

- 5. AG-1478 | 153436-53-4 | EGFR | MOLNOVA [molnova.com]

- 6. EGFR tyrosine kinase inhibitor AG1478 inhibits cell proliferation and arrests cell cycle in nasopharyngeal carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. selleckchem.com [selleckchem.com]

- 8. spandidos-publications.com [spandidos-publications.com]

- 9. ClinPGx [clinpgx.org]

- 10. Epidermal Growth Factor Receptor Cell Proliferation Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. Preclinical analysis of the analinoquinazoline AG1478, a specific small molecule inhibitor of EGF receptor tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. The EGFR tyrosine kinase inhibitor tyrphostin AG-1478 causes hypomagnesemia and cardiac dysfunction - PMC [pmc.ncbi.nlm.nih.gov]

- 15. The epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor AG1478 increases the formation of inactive untethered EGFR dimers. Implications for combination therapy with monoclonal antibody 806 - PubMed [pubmed.ncbi.nlm.nih.gov]

Tyrphostin AG-1478 Hydrochloride: A Technical Guide to its Discovery and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tyrphostin AG-1478 hydrochloride is a potent and selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase. This document provides a comprehensive overview of its discovery, mechanism of action, and synthesis. It includes a summary of its inhibitory activity, detailed experimental protocols for key biological assays, and a description of its synthetic route based on available chemical literature. The information is intended to serve as a valuable resource for researchers in the fields of oncology, cell biology, and medicinal chemistry.

Discovery and Mechanism of Action

Tyrphostin AG-1478, chemically known as N-(3-Chlorophenyl)-6,7-dimethoxy-4-quinazolinamine, is a member of the tyrphostin family of protein tyrosine kinase inhibitors.[1] It was identified as a highly potent and specific inhibitor of the EGFR tyrosine kinase, a key player in cell proliferation and survival, and a validated target in oncology.[2]

AG-1478 exerts its inhibitory effect by competing with ATP for its binding site in the catalytic domain of the EGFR. This competitive inhibition prevents the autophosphorylation of the receptor upon ligand binding, thereby blocking the initiation of downstream signaling cascades.[2] Key pathways affected include the Ras/Raf/MEK/ERK (MAPK) and the PI3K/Akt signaling pathways, both of which are critical for cell growth, proliferation, and survival.[3][4][5] By inhibiting these pathways, AG-1478 can induce cell cycle arrest, primarily in the G1 phase, and promote apoptosis.[3][5]

The selectivity of AG-1478 for EGFR over other tyrosine kinases, such as HER2/neu and PDGFR, makes it a valuable tool for studying EGFR-specific signaling events and a promising candidate for targeted cancer therapy.[6][7]

Quantitative Data

The following tables summarize the key quantitative data for Tyrphostin this compound.

Table 1: Inhibitory Potency of Tyrphostin AG-1478

| Target | IC50 Value | Assay Type | Reference(s) |

| EGFR (cell-free) | 3 nM | Kinase Assay | [6][7] |

| HER2/neu (ErbB2) | > 100 µM | Kinase Assay | [6] |

| PDGFR | > 100 µM | Kinase Assay | [6] |

| Trk | No activity | Kinase Assay | [6] |

| Bcr-Abl | No activity | Kinase Assay | [6] |

| InsR | No activity | Kinase Assay | [6] |

Table 2: Cellular Activity of Tyrphostin AG-1478

| Cell Line | Assay Type | IC50 Value | Reference(s) |

| U87MG.ΔEGFR | Growth Inhibition | 8.7 µM | [6][8] |

| U87MG (wtEGFR) | Growth Inhibition | 34.6 µM | [6][8] |

| U87MG.wtEGFR (overexpressed) | Growth Inhibition | 48.4 µM | [6][8] |

| U87MG.ΔEGFR | DNA Synthesis Inhibition | 4.6 µM | [6][8] |

| U87MG (wtEGFR) | DNA Synthesis Inhibition | 19.67 µM | [6][8] |

| U87MG.wtEGFR (overexpressed) | DNA Synthesis Inhibition | 35.2 µM | [6][8] |

| BaF/ERX | Mitogenesis Inhibition | 0.07 µM | [6] |

| LIM1215 | Mitogenesis Inhibition | 0.2 µM | [6] |

Synthesis

The synthesis of Tyrphostin this compound involves the preparation of a key intermediate, 4-chloro-6,7-dimethoxyquinazoline (B18312), followed by a nucleophilic aromatic substitution reaction with 3-chloroaniline (B41212).

Synthesis of 4-chloro-6,7-dimethoxyquinazoline

A common route to this intermediate starts from 4,5-dimethoxy-2-aminobenzoic acid.[9]

-

Cyclization: 4,5-dimethoxy-2-aminobenzoic acid is reacted with formamidine (B1211174) acetate (B1210297) in a suitable solvent like absolute ethanol (B145695) under reflux to form 6,7-dimethoxyquinazolin-4-one.[9]

-

Chlorination: The resulting 6,7-dimethoxyquinazolin-4-one is then chlorinated using a reagent such as thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃) to yield 4-chloro-6,7-dimethoxyquinazoline.[9]

Synthesis of N-(3-Chlorophenyl)-6,7-dimethoxy-4-quinazolinamine (AG-1478)

The final step involves the reaction of 4-chloro-6,7-dimethoxyquinazoline with 3-chloroaniline in a suitable solvent, often an alcohol like isopropanol, under reflux. The reaction is typically carried out for several hours.

Formation of the Hydrochloride Salt

To obtain the hydrochloride salt, the free base of AG-1478 is dissolved in a suitable solvent and treated with hydrochloric acid. The hydrochloride salt then precipitates out of the solution and can be collected by filtration.

Caption: Synthetic pathway for Tyrphostin this compound.

Experimental Protocols

Detailed methodologies for key experiments used to characterize Tyrphostin AG-1478 are provided below.

In Vitro EGFR Kinase Assay (Generic Protocol)

This assay measures the direct inhibitory effect of AG-1478 on the enzymatic activity of purified EGFR.

Materials:

-

Purified recombinant EGFR enzyme

-

Kinase substrate (e.g., Poly(Glu, Tyr) 4:1)

-

ATP

-

Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

-

Tyrphostin AG-1478 dissolved in DMSO

-

96-well plates

-

Plate reader

Procedure:

-

Prepare serial dilutions of Tyrphostin AG-1478 in the kinase assay buffer. The final DMSO concentration should not exceed 1%.

-

Add the diluted compound or vehicle (DMSO) to the wells of a 96-well plate.

-

Prepare a master mix containing the EGFR enzyme and the kinase substrate in the assay buffer.

-

Add the master mix to each well.

-

Initiate the kinase reaction by adding ATP solution to all wells.

-

Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

-

Stop the reaction and measure the amount of phosphorylated substrate or ADP produced using a suitable detection method (e.g., radiometric assay or luminescence-based assay like ADP-Glo™).

-

Plot the percentage of kinase inhibition against the logarithm of the compound concentration to determine the IC50 value.

Caption: Workflow for an in vitro EGFR kinase assay.

MTT Cell Proliferation Assay (Generic Protocol)

This assay measures the effect of AG-1478 on the proliferation and viability of cells.

Materials:

-

Cells cultured in appropriate medium

-

Tyrphostin AG-1478 dissolved in DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well plates

-

Multi-well spectrophotometer

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of Tyrphostin AG-1478 or vehicle (DMSO) and incubate for a specified period (e.g., 48-72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing metabolically active cells to reduce the MTT to purple formazan (B1609692) crystals.

-

Remove the medium and add a solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength between 550 and 600 nm using a multi-well spectrophotometer.

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Caption: Workflow for an MTT cell proliferation assay.

Western Blot for Phospho-EGFR (Generic Protocol)

This protocol is used to determine the effect of AG-1478 on the phosphorylation status of EGFR in cells.

Materials:

-

Cells cultured in appropriate medium

-

Tyrphostin AG-1478 dissolved in DMSO

-

EGF (Epidermal Growth Factor)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibodies (anti-phospho-EGFR, anti-total-EGFR, and a loading control like anti-β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Seed cells and grow to 70-80% confluency.

-

Serum-starve the cells if necessary.

-

Pre-treat the cells with various concentrations of Tyrphostin AG-1478 or vehicle for a specified time (e.g., 1-4 hours).

-

Stimulate the cells with EGF (e.g., 100 ng/mL) for a short period (e.g., 10-15 minutes) at 37°C.

-

Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Determine the protein concentration of the cell lysates using a BCA assay.

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against phospho-EGFR overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe with antibodies for total EGFR and a loading control to ensure equal protein loading.

Signaling Pathway Visualization

The following diagram illustrates the EGFR signaling pathway and the point of inhibition by Tyrphostin AG-1478.

Caption: EGFR signaling pathway and inhibition by Tyrphostin AG-1478.

References

- 1. Tyrphostin AG1478 Inhibits Encephalomyocarditis Virus and Hepatitis C Virus by Targeting Phosphatidylinositol 4-Kinase IIIα - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. CN106008336A - The preparation method of 4-chloro-6,7-dimethoxyquinoline - Google Patents [patents.google.com]

- 4. ukm.my [ukm.my]

- 5. pubs.acs.org [pubs.acs.org]

- 6. medchemexpress.com [medchemexpress.com]

- 7. selleckchem.com [selleckchem.com]

- 8. Page loading... [wap.guidechem.com]

- 9. derpharmachemica.com [derpharmachemica.com]

AG-1478 Hydrochloride: A Technical Guide to Target Specificity and Selectivity

For Researchers, Scientists, and Drug Development Professionals

Introduction

AG-1478 hydrochloride, a member of the tyrphostin family of compounds, is a potent and highly selective inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[1][2][3] Its ability to specifically target EGFR has made it a valuable tool in cancer research and a foundational molecule in the development of targeted cancer therapies. This technical guide provides an in-depth overview of the target specificity and selectivity profile of AG-1478, complete with quantitative data, detailed experimental protocols, and visualizations of its mechanism of action.

Target Profile and Selectivity

AG-1478 exhibits high affinity for the ATP-binding site of the EGFR tyrosine kinase, effectively blocking its autophosphorylation and subsequent activation of downstream signaling pathways.[4] This inhibition is highly specific, with significantly lower activity against other related receptor tyrosine kinases.

Quantitative Inhibitory Activity

The inhibitory potency of AG-1478 is most accurately represented by its half-maximal inhibitory concentration (IC50) values, which have been determined in various biochemical and cell-based assays.

| Target | IC50 Value | Assay Type | Reference |

| Primary Target | |||

| EGFR (Wild-Type) | 3 nM | Cell-free kinase assay | [4][5] |

| EGFR (L858R mutant) | 2.9 nM | Cell-based assay | [6] |

| Selectivity Profile | |||

| HER2/ErbB2 | > 100 µM | Cell-free kinase assay | [4] |

| PDGFR | > 100 µM | Cell-free kinase assay | [4] |

| Trk | Almost no activity | Cell-free kinase assay | [4] |

| Bcr-Abl | Almost no activity | Cell-free kinase assay | [4] |

| InsR | Almost no activity | Cell-free kinase assay | [4] |

| Cellular Activity | |||

| U87MG.ΔEGFR (glioma) | 8.7 µM | Growth inhibition | [7] |

| U87MG.wtEGFR (glioma) | 34.6 µM | Growth inhibition | [7] |

| U87MG (endogenous wtEGFR) | 48.4 µM | Growth inhibition | [7] |

| BaF/ERX | 0.07 µM | Mitogenesis | [7] |

| LIM1215 | 0.2 µM | Mitogenesis | [7] |

| A549 (lung cancer) | 1.16 µM | Growth inhibition | |

| DU145 (prostate cancer) | 10.7 µM | Growth inhibition |

Note: A comprehensive kinase panel screening of AG-1478 against a wide array of kinases is not publicly available. The data presented here is based on published literature focusing on its primary target and closely related kinases.

Signaling Pathway Inhibition

AG-1478's mechanism of action is centered on the direct inhibition of the EGFR tyrosine kinase, which is a critical node in a complex signaling network that regulates cell proliferation, survival, and differentiation. Upon ligand binding, EGFR dimerizes and autophosphorylates, creating docking sites for adaptor proteins that activate downstream pathways. AG-1478 prevents this initial phosphorylation event, thereby blocking all subsequent signaling.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the activity of AG-1478.

In Vitro EGFR Kinase Assay

This assay measures the direct inhibitory effect of AG-1478 on the enzymatic activity of purified EGFR.

Materials:

-

Recombinant human EGFR kinase domain

-

Poly(Glu, Tyr) 4:1 peptide substrate

-

This compound (stock solution in DMSO)

-

ATP (Adenosine 5'-triphosphate)

-

Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

-

Radiolabeled [γ-³²P]ATP or ADP-Glo™ Kinase Assay kit (Promega)

-

96-well microplates

-

Plate reader (scintillation counter or luminometer)

Procedure:

-

Prepare serial dilutions of AG-1478 in DMSO and then dilute further in kinase assay buffer.

-

In a 96-well plate, add the EGFR enzyme and the peptide substrate to each well.

-

Add the diluted AG-1478 or DMSO (vehicle control) to the respective wells.

-

Incubate for 10 minutes at room temperature to allow for inhibitor binding.

-

Initiate the kinase reaction by adding a mixture of cold ATP and [γ-³²P]ATP (or just cold ATP for non-radiometric assays).

-

Incubate the plate at 30°C for a defined period (e.g., 30-60 minutes).

-

Stop the reaction (e.g., by adding EDTA or using a phosphocellulose filter paper to capture the phosphorylated substrate).

-

Quantify the amount of phosphorylated substrate using a scintillation counter or a luminometer for the ADP-Glo™ assay.

-

Calculate the percentage of inhibition for each AG-1478 concentration relative to the vehicle control and determine the IC50 value.

Cell Proliferation Assay (MTT Assay)

This assay determines the effect of AG-1478 on the viability and proliferation of cancer cell lines.

Materials:

-

Cancer cell line with known EGFR expression (e.g., A431, U87MG)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

This compound (stock solution in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Prepare serial dilutions of AG-1478 in complete culture medium.

-

Remove the old medium from the cells and replace it with the medium containing different concentrations of AG-1478 or vehicle control (DMSO).

-

Incubate the plate for a specified period (e.g., 48-72 hours) at 37°C in a 5% CO₂ incubator.

-

Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert MTT to formazan (B1609692) crystals.

-

Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.

Western Blot for Phospho-EGFR

This technique is used to assess the inhibition of EGFR autophosphorylation in a cellular context.

Materials:

-

A431 cells (or another high EGFR-expressing cell line)

-

Serum-free and complete cell culture medium

-

This compound (stock solution in DMSO)

-

Recombinant human EGF

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane and transfer buffer

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibodies: anti-phospho-EGFR (e.g., Tyr1068), anti-total-EGFR, and a loading control (e.g., anti-β-actin)

-

HRP-conjugated secondary antibody

-

ECL chemiluminescence substrate

-

Imaging system

Procedure:

-

Culture A431 cells to 70-80% confluency and then serum-starve for 12-18 hours.

-

Pre-treat the cells with various concentrations of AG-1478 or vehicle control for 1-2 hours.

-

Stimulate the cells with EGF (e.g., 100 ng/mL) for 15-30 minutes at 37°C (include an unstimulated control).

-

Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

-

Determine the protein concentration of each lysate using a BCA assay.

-

Perform SDS-PAGE to separate the proteins by size, followed by transfer to a PVDF membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody against phospho-EGFR overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the chemiluminescent signal using an imaging system.

-

Strip the membrane and re-probe with antibodies for total EGFR and a loading control to ensure equal protein loading.

Conclusion

This compound is a cornerstone tool for studying EGFR signaling due to its high potency and remarkable selectivity. Its well-characterized inhibitory profile against EGFR, with minimal off-target effects on other kinases, allows for precise dissection of EGFR-mediated cellular processes. The experimental protocols provided in this guide offer a framework for researchers to further investigate the effects of AG-1478 in various biological systems. As the field of targeted therapy continues to evolve, a thorough understanding of the specificity and selectivity of foundational inhibitors like AG-1478 remains paramount for the development of next-generation therapeutics.

References

- 1. tvst.arvojournals.org [tvst.arvojournals.org]

- 2. Site-Specific Competitive Kinase Inhibitor Target Profiling Using Phosphonate Affinity Tags - PMC [pmc.ncbi.nlm.nih.gov]

- 3. reactionbiology.com [reactionbiology.com]

- 4. selleckchem.com [selleckchem.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. researchgate.net [researchgate.net]

- 7. journals.viamedica.pl [journals.viamedica.pl]

AG-1478 Hydrochloride: A Technical Guide to its Downstream Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

AG-1478 hydrochloride is a potent and selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase.[1][2] As a member of the tyrphostin family of compounds, it exerts its effects by competing with ATP for its binding site on the intracellular domain of EGFR, thereby blocking its autophosphorylation and subsequent activation of downstream signaling cascades.[3] This inhibition of EGFR signaling has profound effects on cellular processes such as proliferation, cell cycle progression, and survival, making AG-1478 a valuable tool in cancer research and a potential therapeutic agent. This technical guide provides an in-depth overview of the core downstream signaling pathways affected by AG-1478, supported by quantitative data, detailed experimental protocols, and visual pathway diagrams.

Core Signaling Pathways Modulated by AG-1478

AG-1478 primarily targets the EGFR signaling network, leading to significant alterations in key downstream pathways that regulate cell fate. The most prominently affected cascades are the Ras-Raf-MEK-ERK (MAPK) pathway and the PI3K-Akt pathway. Inhibition of these pathways culminates in cell cycle arrest and can induce apoptosis.

Inhibition of EGFR Phosphorylation

The initial and most critical event following AG-1478 treatment is the inhibition of EGFR autophosphorylation. AG-1478 exhibits high potency in this regard, with a half-maximal inhibitory concentration (IC50) in the low nanomolar range in cell-free assays.[4] This blockade of EGFR activation prevents the recruitment and phosphorylation of downstream signaling molecules.

The MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is a central signaling cascade that regulates cell growth, proliferation, and differentiation. Upon EGFR activation, the adaptor protein Grb2 binds to phosphorylated tyrosine residues on the receptor, which in turn recruits the guanine (B1146940) nucleotide exchange factor SOS. SOS then activates Ras, initiating a phosphorylation cascade through Raf, MEK, and finally ERK1/2. AG-1478 effectively abrogates this pathway by preventing the initial EGFR activation. Studies have demonstrated that AG-1478 inhibits the phosphorylation of ERK1/2 in a dose-dependent manner.[5]

The PI3K-Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)-Akt pathway is another critical downstream effector of EGFR, playing a key role in cell survival, proliferation, and metabolism. Activated EGFR recruits and activates PI3K, which then phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a docking site for Akt (also known as Protein Kinase B), leading to its phosphorylation and activation. Activated Akt then phosphorylates a multitude of downstream targets to promote cell survival and inhibit apoptosis. AG-1478 treatment has been shown to inhibit the phosphorylation of Akt in a dose-dependent manner, thereby suppressing this pro-survival pathway.[5]

Cell Cycle Regulation

The culmination of MAPK and Akt pathway inhibition by AG-1478 is a significant impact on the cell cycle machinery. By suppressing pro-proliferative signals, AG-1478 induces a G1 phase cell cycle arrest.[6] This arrest is mediated by changes in the expression levels of key cell cycle regulatory proteins. Specifically, AG-1478 treatment leads to a significant upregulation of the cyclin-dependent kinase (CDK) inhibitor p27.[6][7] Concurrently, the expression of cyclin D1, a key protein for G1 phase progression, is downregulated.[8] The increased levels of p27 and decreased levels of cyclin D1 lead to the inhibition of CDK2 and CDK4/6 activity, respectively, preventing the phosphorylation of the retinoblastoma protein (pRb) and halting the cell cycle in the G1 phase.

Quantitative Data Summary

The following tables summarize the quantitative data regarding the inhibitory effects of AG-1478 on its primary target and various cell lines.

| Parameter | Target/Cell Line | Value | Reference(s) |

| IC50 (Cell-free) | EGFR | 3 nM | [1][2][4] |

| ErbB2 (HER2) | >100 µM | [1] | |

| PDGFR | >100 µM | [1] | |

| IC50 (Cell Growth) | U87MG.ΔEGFR | 8.7 µM | [4] |

| U87MG (wtEGFR) | 34.6 µM | [4] | |

| NCI-H2170 | 1 µM | [1] | |

| Effect on Cell Cycle | A431 cells | G1 arrest at 0.1–10 µM | [8] |

Table 1: Inhibitory Concentrations of AG-1478

| Protein Target | Effect | Reference(s) |

| p-EGFR | Dose-dependent inhibition | [5] |

| p-ERK1/2 | Dose-dependent inhibition | [5] |

| p-Akt | Dose-dependent inhibition | [5] |

| p27 | Significant upregulation | [6][7] |

| Cyclin D1 | Downregulation | [8] |

Table 2: Effects of AG-1478 on Downstream Signaling Proteins

Experimental Protocols

This section provides detailed methodologies for key experiments to study the effects of AG-1478.

Western Blot Analysis of EGFR, Akt, and ERK Phosphorylation

Objective: To determine the effect of AG-1478 on the phosphorylation status of EGFR, Akt, and ERK1/2.

Materials:

-

Cell line of interest (e.g., A431, U87MG)

-

This compound

-

Complete cell culture medium

-

Serum-free cell culture medium

-

EGF (Epidermal Growth Factor)

-

Ice-cold Phosphate Buffered Saline (PBS)

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies: anti-p-EGFR (Tyr1068), anti-EGFR, anti-p-Akt (Ser473), anti-Akt, anti-p-ERK1/2 (Thr202/Tyr204), anti-ERK1/2, and a loading control antibody (e.g., anti-β-actin or anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Protocol:

-

Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Serum-starve the cells for 16-24 hours.

-

AG-1478 Treatment: Treat cells with various concentrations of AG-1478 (e.g., 0.1, 1, 10 µM) or vehicle (DMSO) for a predetermined time (e.g., 1-2 hours).

-

EGF Stimulation: Stimulate the cells with EGF (e.g., 50 ng/mL) for 10-15 minutes at 37°C.

-

Cell Lysis: Wash cells twice with ice-cold PBS and lyse them in lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

-

SDS-PAGE and Western Blotting:

-

Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.

-

Separate proteins by electrophoresis and transfer them to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

-

Data Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Cell Cycle Analysis by Flow Cytometry

Objective: To assess the effect of AG-1478 on cell cycle distribution.

Materials:

-

Cell line of interest

-

This compound

-

Complete cell culture medium

-

PBS

-

70% cold ethanol (B145695)

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Protocol:

-

Cell Culture and Treatment: Seed cells in 6-well plates and treat with various concentrations of AG-1478 or vehicle for a specified time (e.g., 24, 48 hours).

-

Cell Harvesting: Harvest both adherent and floating cells. Wash the cells with PBS.

-

Fixation: Resuspend the cell pellet in 1 ml of PBS. While gently vortexing, add 4 ml of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours.

-

Staining: Centrifuge the fixed cells and wash the pellet with PBS. Resuspend the cell pellet in PI staining solution.

-

Incubation: Incubate the cells in the dark for 30 minutes at room temperature.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer.

-

Data Analysis: Use cell cycle analysis software to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[9][10][11]

In Vitro Kinase Assay

Objective: To directly measure the inhibitory effect of AG-1478 on EGFR kinase activity.

Materials:

-

Recombinant human EGFR kinase

-

Kinase buffer

-

ATP

-

A suitable substrate (e.g., a synthetic peptide)

-

This compound

-

Assay plates (e.g., 96-well)

-

A detection system (e.g., radiometric, fluorescence, or luminescence-based)

Protocol:

-

Compound Dilution: Prepare serial dilutions of AG-1478 in kinase buffer.

-

Assay Setup: Add the diluted AG-1478 or vehicle to the wells of the assay plate.

-

Enzyme and Substrate Addition: Add the recombinant EGFR kinase and the substrate to each well.

-

Reaction Initiation: Initiate the kinase reaction by adding ATP.

-

Incubation: Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).

-

Signal Detection: Stop the reaction and measure the kinase activity using a suitable detection method.

-

Data Analysis: Plot the percentage of kinase inhibition against the concentration of AG-1478 to determine the IC50 value.[3]

Signaling Pathway Visualizations

The following diagrams illustrate the key signaling pathways affected by AG-1478.

Caption: AG-1478 inhibits EGFR autophosphorylation, blocking downstream MAPK and PI3K/Akt pathways.

Caption: AG-1478 induces G1 cell cycle arrest by upregulating p27 and downregulating Cyclin D1.

Conclusion

This compound is a powerful research tool for dissecting the complexities of EGFR signaling. Its primary mechanism of action involves the direct inhibition of EGFR tyrosine kinase activity, leading to the suppression of the MAPK and PI3K-Akt pathways. This, in turn, modulates the expression of key cell cycle regulators, resulting in a G1 phase arrest. The detailed protocols and quantitative data provided in this guide offer a comprehensive resource for researchers and drug development professionals investigating the downstream effects of AG-1478 and its potential applications in oncology.

References

- 1. AG 1478 hydrochloride | EGFR | Tocris Bioscience [tocris.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. benchchem.com [benchchem.com]

- 4. selleckchem.com [selleckchem.com]

- 5. Tyrphostin AG1478 suppresses proliferation and invasion of human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. EGFR tyrosine kinase inhibitor AG1478 inhibits cell proliferation and arrests cell cycle in nasopharyngeal carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Flow cytometry with PI staining | Abcam [abcam.com]

- 10. vet.cornell.edu [vet.cornell.edu]

- 11. genzentrum.uni-muenchen.de [genzentrum.uni-muenchen.de]

AG-1478 Hydrochloride: A Technical Guide to its IC50 in Cell-Free Assays

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the half-maximal inhibitory concentration (IC50) of AG-1478 hydrochloride in cell-free assays, with a primary focus on its potent and selective inhibition of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. This document includes a summary of quantitative data, detailed experimental methodologies for relevant assays, and visualizations of the EGFR signaling pathway and experimental workflows.

Quantitative Data Summary

AG-1478 (Tyrphostin AG-1478) is a highly potent and selective inhibitor of EGFR tyrosine kinase. In cell-free biochemical assays, its IC50 value is consistently reported to be in the low nanomolar range, demonstrating its strong affinity for the EGFR kinase domain. The compound exhibits significantly lower potency against other related kinases, highlighting its specificity.

| Target Kinase | Assay Type | IC50 Value |

| EGFR (ErbB1) | Cell-free kinase assay | ~3 nM[1][2] |

| HER2 (ErbB2) | Cell-free kinase assay | >100 µM[2] |

| PDGFR | Cell-free kinase assay | >100 µM[2] |

Experimental Protocols

The determination of the IC50 value of AG-1478 in a cell-free system is typically performed using an in vitro kinase assay. The following is a generalized protocol based on common methodologies for measuring EGFR kinase activity and its inhibition. The original research establishing the precise IC50 of AG-1478 likely followed a similar procedure.

In Vitro EGFR Kinase Inhibition Assay (Radiometric)

This method measures the incorporation of radiolabeled phosphate (B84403) from [γ-³³P]ATP into a substrate by the recombinant EGFR kinase domain.

Materials:

-

Recombinant Human EGFR Kinase Domain: Purified, active enzyme.

-

Kinase Substrate: Poly(Glu, Tyr) 4:1 is a commonly used generic substrate for tyrosine kinases.

-

[γ-³³P]ATP: Radiolabeled ATP.

-

This compound: Stock solution in DMSO.

-

Kinase Assay Buffer: Typically contains Tris-HCl (pH 7.5), MgCl₂, MnCl₂, DTT, and BSA. A representative buffer composition is 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, and 50 µM DTT[3].

-

96-well Plates.

-

Phosphocellulose Paper.

-

Scintillation Counter.

Procedure:

-

Compound Dilution: Prepare a serial dilution of this compound in the kinase assay buffer. Ensure the final DMSO concentration in the assay does not interfere with enzyme activity (typically ≤1%).

-

Assay Plate Setup: To the wells of a 96-well plate, add the diluted AG-1478 or vehicle control (DMSO).

-

Enzyme and Substrate Addition: Add the recombinant EGFR kinase and the Poly(Glu, Tyr) substrate to each well.

-

Reaction Initiation: Initiate the kinase reaction by adding [γ-³³P]ATP. The final reaction volume is typically between 25 µL to 50 µL.

-

Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 10-60 minutes).

-

Reaction Termination: Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper. The phosphorylated substrate will bind to the paper, while the unincorporated [γ-³³P]ATP will not.

-

Washing: Wash the phosphocellulose paper extensively with a suitable buffer (e.g., phosphoric acid) to remove unincorporated [γ-³³P]ATP.

-

Detection: Measure the amount of incorporated radioactivity on the phosphocellulose paper using a scintillation counter.

-

Data Analysis: The percentage of kinase inhibition is calculated relative to the vehicle control. The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the AG-1478 concentration and fitting the data to a sigmoidal dose-response curve.

Alternative Method: Luminescence-Based Kinase Assay (e.g., ADP-Glo™)

This assay measures the amount of ADP produced during the kinase reaction, which is then converted to a luminescent signal.

Procedure Outline:

-

The kinase reaction is set up similarly to the radiometric assay, but with non-radiolabeled ATP.

-

After the incubation period, a reagent is added to terminate the kinase reaction and deplete the remaining ATP.

-

A second reagent is then added to convert the ADP produced into ATP.

-

This newly synthesized ATP is used in a luciferase/luciferin reaction to generate a luminescent signal, which is proportional to the initial kinase activity.

-

The IC50 is determined by measuring the reduction in luminescence in the presence of the inhibitor.

Visualizations

EGFR Signaling Pathway and Inhibition by AG-1478

The following diagram illustrates the simplified EGFR signaling cascade and the point of inhibition by AG-1478. Upon ligand binding (e.g., EGF), EGFR dimerizes and autophosphorylates its intracellular tyrosine kinase domain. This leads to the recruitment of adaptor proteins and the activation of downstream pathways such as the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which promote cell proliferation and survival. AG-1478 acts as an ATP-competitive inhibitor, blocking the kinase activity of EGFR and thereby inhibiting these downstream signals.

Caption: EGFR signaling pathway and the inhibitory action of AG-1478.

Experimental Workflow for IC50 Determination in a Cell-Free Kinase Assay

This diagram outlines the general steps involved in determining the IC50 value of an inhibitor in a cell-free kinase assay.

Caption: General workflow for cell-free kinase assay IC50 determination.

References

Chemical and physical properties of AG-1478 hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

AG-1478 hydrochloride is a potent and selective inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[1][2][3] As a member of the tyrphostin family of compounds, it functions as an ATP-competitive inhibitor, effectively blocking the autophosphorylation of the EGFR and subsequent downstream signaling cascades. This targeted inhibition of EGFR signaling has made AG-1478 a valuable tool in cancer research and cellular biology to investigate the roles of EGFR in cell proliferation, differentiation, and survival. This document provides a comprehensive overview of the chemical and physical properties of this compound, detailed experimental protocols for its use, and a visual representation of its mechanism of action.

Chemical and Physical Properties

This compound is a synthetic organic compound. Its key chemical and physical properties are summarized in the table below.

| Property | Value | Reference |

| Chemical Name | N-(3-Chlorophenyl)-6,7-dimethoxy-4-quinazolinamine hydrochloride | [3] |

| Alternative Names | Tyrphostin AG 1478 | [3] |

| CAS Number | 170449-18-0 | [1][3][4][5] |

| Molecular Formula | C₁₆H₁₄ClN₃O₂·HCl | [1][3][5] |

| Molecular Weight | 352.22 g/mol | [1][3][4][5] |

| Appearance | Pale yellow solid | |

| Purity | ≥98% (HPLC) | [1][3][4][5] |

| Solubility | Soluble to 10 mM in DMSO with gentle warming. Insoluble in water. | [1][3][4][5] |

| Storage | Desiccate at -20°C. | [1][3][4][5] |

| Stability | Stock solutions in DMSO can be stored at -20°C for up to 6 months. |

Mechanism of Action and Signaling Pathway

AG-1478 selectively inhibits the tyrosine kinase activity of the Epidermal Growth Factor Receptor (EGFR). Upon binding of its ligand, such as Epidermal Growth Factor (EGF), EGFR dimerizes and undergoes autophosphorylation on specific tyrosine residues. This phosphorylation creates docking sites for various adaptor proteins and enzymes, initiating downstream signaling cascades, primarily the Ras-Raf-MEK-ERK (MAPK) pathway and the PI3K-Akt pathway. These pathways are crucial for regulating cell proliferation, survival, and migration.

AG-1478 competes with ATP for the binding site in the catalytic domain of the EGFR tyrosine kinase. This inhibition prevents the autophosphorylation of the receptor, thereby blocking the activation of downstream signaling molecules. The diagram below illustrates the EGFR signaling pathway and the point of inhibition by AG-1478.

Experimental Protocols

In Vitro Cell-Based Assay: Inhibition of Cell Proliferation (MTT Assay)

This protocol describes a general method to assess the inhibitory effect of AG-1478 on the proliferation of cancer cell lines overexpressing EGFR (e.g., A431).

Materials:

-

This compound

-

DMSO (cell culture grade)

-

EGFR-overexpressing cancer cell line (e.g., A431)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Phosphate Buffered Saline (PBS)

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Gently warm to fully dissolve. Store aliquots at -20°C.

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

-

Compound Treatment:

-

Prepare serial dilutions of AG-1478 from the stock solution in complete medium to achieve final concentrations ranging from nanomolar to micromolar (e.g., 0.01, 0.1, 1, 10, 100 µM).

-

Include a vehicle control (DMSO at the same final concentration as the highest AG-1478 concentration).

-

Remove the medium from the wells and add 100 µL of the prepared AG-1478 dilutions or vehicle control to the respective wells.

-

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

-

MTT Assay:

-

Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

-

Carefully remove the medium containing MTT.

-

Add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.

-

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percentage of viability against the log of the AG-1478 concentration to determine the IC₅₀ value.

In Vivo Tumor Xenograft Study

This protocol provides a general framework for evaluating the anti-tumor efficacy of AG-1478 in a mouse xenograft model.

Materials:

-

This compound

-

Vehicle solution (e.g., DMSO, PEG300, Tween 80, and saline)

-

Immunocompromised mice (e.g., nude or SCID)

-

Human cancer cells that form tumors in mice (e.g., A431, U87MG)

-

Matrigel (optional)

-

Calipers for tumor measurement

-

Sterile syringes and needles

Procedure:

-

Tumor Cell Implantation:

-

Harvest cancer cells and resuspend them in sterile PBS or culture medium, optionally mixed with Matrigel.

-

Subcutaneously inject 1-10 million cells into the flank of each mouse.

-

-

Tumor Growth and Grouping:

-

Monitor tumor growth regularly using calipers.

-

When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

-

Drug Preparation and Administration:

-

Prepare the AG-1478 formulation for in vivo administration. A common vehicle consists of DMSO, PEG300, Tween 80, and saline. The final concentration of DMSO should be low to avoid toxicity.

-

Administer AG-1478 via intraperitoneal (i.p.) injection or oral gavage at a predetermined dose (e.g., 10-50 mg/kg) and schedule (e.g., daily or three times a week).

-

Administer the vehicle solution to the control group following the same schedule.

-

-

Monitoring and Measurement:

-

Measure tumor volume and mouse body weight regularly (e.g., 2-3 times per week). Tumor volume can be calculated using the formula: (Length × Width²)/2.

-

Monitor the mice for any signs of toxicity.

-

-

Endpoint and Analysis:

-

At the end of the study (e.g., when tumors in the control group reach a predetermined size or after a set duration), euthanize the mice.

-

Excise the tumors, weigh them, and, if desired, process them for further analysis (e.g., Western blot, immunohistochemistry).

-

Compare the tumor growth rates and final tumor weights between the treatment and control groups to evaluate the efficacy of AG-1478.

-

Conclusion

This compound is a well-characterized, potent, and selective inhibitor of EGFR tyrosine kinase. Its utility in both in vitro and in vivo models has been firmly established, making it an indispensable tool for researchers investigating EGFR-driven cellular processes and for the preclinical evaluation of anti-cancer therapies targeting this critical signaling pathway. The information and protocols provided in this guide are intended to facilitate the effective use of this compound in a research setting.

References

- 1. selleckchem.com [selleckchem.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. EGFR tyrosine kinase inhibitor AG1478 inhibits cell proliferation and arrests cell cycle in nasopharyngeal carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

AG-1478 Hydrochloride: A Technical Guide for the Investigation of EGFR Signaling in Cancer Biology

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane tyrosine kinase that plays a pivotal role in regulating critical cellular processes, including proliferation, differentiation, survival, and migration.[1][2] Dysregulation of EGFR signaling, often through overexpression or mutation, is a hallmark of numerous human cancers, making it a prime target for therapeutic intervention.[3][4] AG-1478 hydrochloride, also known as Tyrphostin AG-1478, is a potent and highly selective inhibitor of EGFR tyrosine kinase.[5][6] This technical guide provides an in-depth overview of this compound as a research tool, complete with its mechanism of action, quantitative data, detailed experimental protocols, and visualizations of its effects on the EGFR signaling pathway.

Mechanism of Action

This compound is a small molecule inhibitor that competitively binds to the ATP-binding site within the intracellular tyrosine kinase domain of EGFR.[7] This reversible, ATP-competitive inhibition prevents the autophosphorylation of the receptor, a crucial initial step in the activation of downstream signaling cascades.[7] By blocking EGFR autophosphorylation, AG-1478 effectively abrogates the recruitment and activation of downstream signaling proteins, thereby inhibiting the pro-oncogenic signals that drive tumor growth and survival.[3][8]

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is provided in the table below.

| Property | Value |

| Chemical Name | N-(3-Chlorophenyl)-6,7-dimethoxy-4-quinazolinamine hydrochloride |

| Alternative Names | Tyrphostin AG 1478 |

| Molecular Formula | C₁₆H₁₄ClN₃O₂·HCl |

| Molecular Weight | 352.22 g/mol |

| CAS Number | 170449-18-0 |

| Purity | ≥98% |

| Solubility | Soluble in DMSO (up to 10 mM with gentle warming) |

| Storage | Desiccate at -20°C |

Data Presentation: Inhibitory Activity of AG-1478

The following tables summarize the quantitative data on the inhibitory potency of AG-1478 against EGFR and various cancer cell lines.

Table 1: In Vitro Kinase Inhibitory Activity

| Target | IC₅₀ | Assay Conditions |

| EGFR | 3 nM | Cell-free assay |

| ErbB2 (HER2) | > 100 µM | Cell-free assay |

| PDGFR | > 100 µM | Cell-free assay |

| Trk | No significant activity | Cell-free assay |

| Bcr-Abl | No significant activity | Cell-free assay |

| InsR | No significant activity | Cell-free assay |

IC₅₀ (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Table 2: Cellular Inhibitory Activity

| Cell Line | Cancer Type | Assay | IC₅₀ |

| NCI-H2170 | Non-Small Cell Lung Cancer | Proliferation | 1 µM |

| U87MG (wild-type EGFR) | Glioblastoma | Growth Inhibition | 34.6 µM[7] |

| U87MG (ΔEGFR) | Glioblastoma | Growth Inhibition | 8.7 µM[7] |

| U87MG.wtEGFR (overexpressing) | Glioblastoma | Growth Inhibition | 48.4 µM[7] |

| U251-MG | Glioblastoma | Cell Viability | 35 µM |

| A549 | Lung Cancer | Growth Inhibition | More effective at lower concentrations |

| DU145 | Prostate Cancer | Growth Inhibition | Dose-dependent inhibition |

| CNE2 | Nasopharyngeal Carcinoma | Proliferation | Dose-dependent inhibition[8] |

| BaF/ERX | - | Mitogenesis | 0.07 µM[7] |

| LIM1215 | - | Mitogenesis | 0.2 µM[7] |

ΔEGFR refers to a truncated, constitutively active mutant of EGFR.

Experimental Protocols

This section provides detailed methodologies for key experiments to study the effects of AG-1478 on EGFR signaling.

Cell Viability Assay (MTT Assay)

This protocol is for determining the effect of AG-1478 on the viability and proliferation of cancer cells.

Materials:

-

Cancer cell line of interest (e.g., A549, U87MG)

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

This compound

-

Dimethyl sulfoxide (B87167) (DMSO)

-

96-well flat-bottom plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)

-

Microplate spectrophotometer

Procedure:

-

Cell Seeding:

-

Trypsinize and count the cells.

-

Seed 5,000-10,000 cells per well in 100 µL of complete growth medium in a 96-well plate.

-

Incubate overnight at 37°C in a 5% CO₂ incubator to allow for cell attachment.

-

-

Compound Treatment: